molecular formula C20H24N2O6·HCl·XH2O B179286 HBED CAS No. 35369-53-0

HBED

Katalognummer: B179286
CAS-Nummer: 35369-53-0
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: GRUVVLWKPGIYEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HBED is a synthetic hexadentate iron chelator with the molecular formula C20H24N2O6 . It has been used in various studies, including those targeting the iron requirement of Pseudomonas aeruginosa .


Synthesis Analysis

This compound can be synthesized through various methods. One approach involves the conversion of N,N’-di(2-hydroxybenzyl)ethylenediamine to the diamide HBEDDA via reaction with formaldehyde and HCN followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes two phenolic rings, each attached to an ethylenediamine group, which is further connected to a diacetic acid group . The InChI representation of the molecule is InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15 (17)11-21 (13-19 (25)26)9-10-22 (14-20 (27)28)12-16-6-2-4-8-18 (16)24/h1-8,23-24H,9-14H2, (H,25,26) (H,27,28) .


Chemical Reactions Analysis

This compound has been found to form complexes with divalent and trivalent metal ions like Cu2+ . It has also been used as an iron chelator, targeting the iron requirement of Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.4 g/mol . It is a hexadentate ligand, meaning it can form complexes with metal ions through six donor atoms.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Radiopharmazeutika

HBED wurde bei der Synthese von Radiopharmazeutika eingesetzt, insbesondere als Chelator für die Gallium-Radiomarkierung. Die Fähigkeit der Verbindung, stabile Komplexe mit radioaktiven Isotopen zu bilden, macht sie wertvoll für die Herstellung von bildgebenden Sonden und Radiopharmaka-Kits. Eine bemerkenswerte Anwendung ist die Entwicklung eines thiolreaktiven Chelators vom this compound-Typ, der die Konjugation von thiolhaltigen bioaktiven Molekülen für die gezielte Bildgebung und Therapie ermöglicht .

Eisenchelattherapie

Im medizinischen Bereich wurde this compound als potenzielle Alternative zu Deferoxamin für die Behandlung chronischer Eisenüberladung und akuter Eisenvergiftung untersucht. Präklinische Studien haben gezeigt, dass this compound bei Verabreichung an Tiermodelle doppelt so effizient wie Deferoxamin bei der Förderung der Eisenausscheidung sein kann. Dies deutet auf eine mögliche Anwendung bei der Behandlung von Erkrankungen wie Thalassämie und Sichelzellkrankheit hin, bei denen Eisenüberladung ein erhebliches Problem darstellt .

Entwicklung synthetischer Liganden

Die Eigenschaften von this compound als hexadentater Ligand mit hoher Affinität und Selektivität für Eisen machen es zu einem vielversprechenden Kandidaten für den Ersatz von natürlichen Liganden wie Deferoxamin. Seine synthetische Natur könnte Probleme im Zusammenhang mit lokalen Reaktionen und Verunreinigungen vermeiden, die mit natürlichen Fermentationsprodukten verbunden sind. Diese Anwendung ist entscheidend für die Verbesserung der Sicherheit und Wirksamkeit von Eisenchelattherapien .

Wirkmechanismus

Target of Action

HBED, also known as CHEL II or N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid, is a hexadentate ligand that forms a 1:1 complex with iron . It is primarily used as a chelating agent, with high binding affinities for a variety of metal ions . In the field of radiopharmaceuticals, this compound has been used to bind to the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells .

Mode of Action

This compound interacts with its targets by forming stable complexes. In the case of PSMA, the replacement of a common radiometal chelator, DOTA, with this compound was shown to dramatically improve the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer . This suggests that this compound contributes intrinsically to the PSMA binding of the Glu-urea-Lys(Ahx) pharmacophore .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its chelating properties. For instance, in the context of iron overload treatment, this compound forms a complex with iron, reducing its availability and thus mitigating the harmful effects of excess iron . In the context of radiopharmaceuticals, this compound contributes to the binding of PSMA inhibitors, thereby enhancing the detection of prostate cancer lesions .

Pharmacokinetics

The stability of the this compound-metal complex might also affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a chelating agent. In iron overload treatment, the formation of an this compound-iron complex can help reduce the harmful effects of excess iron . In radiopharmaceutical applications, this compound contributes to the binding of PSMA inhibitors, enhancing the detection of prostate cancer lesions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially compete with the intended target ion for binding to this compound. Additionally, factors such as pH and temperature could affect the stability of the this compound-metal complex .

Zukünftige Richtungen

Further studies are needed to evaluate the potential clinical usefulness of HBED for the chronic treatment of transfusional iron overload and acute iron poisoning . Its effectiveness as an adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa also warrants further investigation .

Biochemische Analyse

Biochemical Properties

HBED plays a significant role in biochemical reactions, particularly in the context of iron chelation . It has been shown to interact with iron, forming a 1:1 complex with high affinity and selectivity . This interaction with iron is crucial in the context of iron overload disorders, where this compound can help regulate iron levels within the body .

Cellular Effects

The effects of this compound on cells are primarily related to its iron-chelating properties. By binding to iron, this compound can influence various cellular processes. For instance, it has been shown to increase urinary iron excretion in animal models, suggesting its potential role in managing iron overload conditions . Moreover, this compound has been found to have antibacterial properties, potentially due to its ability to deprive bacteria of essential metal ions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong binding interactions with metal ions. It forms a complex with iron, effectively sequestering the metal and preventing it from participating in harmful redox reactions . This mechanism is particularly important in conditions of iron overload, where excess iron can lead to the production of harmful reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound is about twice as efficient as deferoxamine in producing iron excretion in animal models . This suggests that this compound may have a more prolonged effect on iron levels compared to other chelators.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that subcutaneous injections of this compound at varying doses resulted in different levels of iron excretion in monkeys

Metabolic Pathways

This compound is involved in the metabolic pathway of iron homeostasis. By binding to iron, it can influence the distribution and availability of this essential metal within the body

Eigenschaften

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVLWKPGIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189556
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35998-29-9
Record name N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reactant of Route 3
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reactant of Route 4
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Reactant of Route 6
N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.